molecular formula C9H11BN2O2 B2773217 (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid CAS No. 1661043-48-6

(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No. B2773217
CAS RN: 1661043-48-6
M. Wt: 190.01
InChI Key: AKLWXFSUGCBRFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, imidazole-containing compounds, which are structurally similar to benzodiazoles, have been synthesized from glyoxal and ammonia . Additionally, boronic acids and their derivatives, which include compounds like “(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid”, have been used in Suzuki–Miyaura coupling reactions .


Chemical Reactions Analysis

Boronic acids and their derivatives have been widely used in Suzuki–Miyaura coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Scientific Research Applications

properties

IUPAC Name

(1-ethylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12/h3-6,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLWXFSUGCBRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid

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